
N-(3-methoxyphenethyl)-6-morpholinopyrimidine-4-carboxamide
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Overview
Description
N-(3-methoxyphenethyl)-6-morpholinopyrimidine-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine ring substituted with a morpholine group and a 3-methoxyphenethyl moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenethyl)-6-morpholinopyrimidine-4-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and optimize the production process .
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxyphenethyl)-6-morpholinopyrimidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated derivatives .
Scientific Research Applications
Inhibition of NAPE-PLD
One of the primary applications of N-(3-methoxyphenethyl)-6-morpholinopyrimidine-4-carboxamide is its role as an inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD). This enzyme is crucial for the biosynthesis of N-acylethanolamines (NAEs), which are important lipid mediators involved in various physiological processes, including pain modulation and neuroprotection.
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship (SAR) of related compounds has revealed that modifications to the morpholine and phenethyl groups can enhance inhibitory potency. For instance, substituting different groups at specific positions on the pyrimidine ring has yielded compounds with improved lipophilicity and potency, making them suitable candidates for further development as pharmacological tools .
Neuroprotective Potential
Given its ability to modulate lipid signaling pathways, this compound is being investigated for neuroprotective applications, particularly in conditions such as ischemic stroke.
Stroke Models
In preclinical studies, activation of neurolysin (Nln), an enzyme that degrades neurotoxic peptides, has been linked to improved outcomes following stroke. Compounds similar to this compound have been explored for their ability to enhance Nln activity, thereby providing a protective effect against ischemic damage . The development of peptidomimetic activators based on this compound could lead to novel treatments for acute neurodegenerative disorders.
Pharmacological Profiling
The pharmacological profiling of this compound indicates favorable drug-like properties, including good bioavailability and stability in biological systems. These characteristics are essential for any candidate drug intended for clinical use.
Bioavailability Studies
Studies have demonstrated that compounds derived from this class exhibit significant brain penetration and stability, which are critical factors in their potential therapeutic application . The ability to effectively cross the blood-brain barrier enhances their utility in treating central nervous system disorders.
Case Studies and Experimental Findings
Several case studies highlight the efficacy of this compound in experimental settings:
Mechanism of Action
The mechanism of action of N-(3-methoxyphenethyl)-6-morpholinopyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its potential in modulating cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives with morpholine or phenethyl groups, such as:
- N-phenylpropyl-N’-(3-methoxyphenethyl)piperazine
- N-phenylpropyl-N’-(4-methoxyphenethyl)piperazine
Uniqueness
N-(3-methoxyphenethyl)-6-morpholinopyrimidine-4-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
N-(3-methoxyphenethyl)-6-morpholinopyrimidine-4-carboxamide is a compound that has garnered attention in recent pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.
The primary biological activity of this compound is linked to its role as an inhibitor of the enzyme N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD). This enzyme is crucial for the biosynthesis of N-acylethanolamines (NAEs), which are lipid mediators involved in various physiological processes, including pain perception, emotional regulation, and metabolic functions .
Structure-Activity Relationship (SAR)
Research has demonstrated that modifications to the structure of pyrimidine-4-carboxamides can significantly influence their potency as NAPE-PLD inhibitors. The following table summarizes key findings from SAR studies:
Compound | R1 Group | R2 Group | R3 Group | IC50 (nM) | Comments |
---|---|---|---|---|---|
Compound 1 | Cyclopropylmethylamide | (S)-3-phenylpiperidine | Dimethylamine | 72 | Most potent inhibitor identified |
Compound 2 | Cyclopropylmethylamide | (S)-3-phenylpiperidine | Morpholine | 720 | Less potent than Compound 1 |
Compound 3 | Cyclopropylmethylamide | (S)-3-hydroxypyrrolidine | Dimethylamine | 7.14 | Significant increase in activity compared to others |
The data indicate that the combination of specific substituents on the pyrimidine core can enhance inhibitory potency. Notably, the introduction of a morpholine group at R3 led to a tenfold increase in activity compared to other configurations .
Antiproliferative Properties
In vitro assays have indicated that certain derivatives of pyrimidine-4-carboxamides exhibit antiproliferative effects against cancer cell lines, including HeLa and A549 cells. The mechanisms underlying these effects may involve the modulation of lipid signaling pathways affected by NAEs, which are known to influence cell proliferation and survival .
Case Studies
One notable case study involved the evaluation of a related compound's effects on emotional behavior in animal models. The administration of a potent NAPE-PLD inhibitor demonstrated significant alterations in anxiety-like behaviors, suggesting that targeting this pathway could have therapeutic implications for mood disorders .
Properties
IUPAC Name |
N-[2-(3-methoxyphenyl)ethyl]-6-morpholin-4-ylpyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-24-15-4-2-3-14(11-15)5-6-19-18(23)16-12-17(21-13-20-16)22-7-9-25-10-8-22/h2-4,11-13H,5-10H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLLFANLDBYAGLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCNC(=O)C2=CC(=NC=N2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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